molecular formula C19H14N4O3S B2613786 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893983-91-0

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2613786
CAS No.: 893983-91-0
M. Wt: 378.41
InChI Key: JHQSXNRAYZRZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a synthetic small molecule based on the imidazo[2,1-b]thiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a benzamide core substituted with a nitro group and linked to a 3-methylimidazo[2,1-b]thiazole moiety, a structure closely related to compounds investigated for their activity against Mycobacterium tuberculosis (Mtb) . Structurally analogous imidazo[2,1-b]thiazole carboxamides have demonstrated potent antimycobacterial properties, with some derivatives exhibiting IC50 values in the low micromolar range against Mtb H37Ra . The molecular framework is also highly relevant for probing the function of ion channels. Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, exhibiting non-competitive inhibition and state-dependent channel block, making them valuable pharmacological tools for studying ZAC's poorly understood physiological roles . With a molecular formula of C19H14N4O3S and a molecular weight of 378.4 g/mol, this compound is supplied for research applications only . It is intended for use by qualified scientists in vitro studies, including but not limited to, investigations of novel antibacterial agents and the characterization of ion channel physiology and pharmacology . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-16(10-22(12)19)13-5-4-6-14(9-13)20-18(24)15-7-2-3-8-17(15)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSXNRAYZRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylimidazo[2,1-b]thiazole with phenyl derivatives under specific conditions. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as hydrochloric acid or hydrobromic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, such as the growth hormone secretagogue receptor type 1a (GHS-R1a) and cytochrome P450 enzymes . These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Below is a comparative analysis of key compounds sharing the imidazo[2,1-b]thiazole core or related benzamide substituents:

Compound Name & ID Molecular Formula Key Substituents Target/Activity Evidence Sources
Target Compound :
N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide
C₂₀H₁₅N₅O₃S 2-Nitrobenzamide, 3-methylimidazo[2,1-b]thiazole Unknown (hypothesized: Sirtuin modulation) N/A (Inferred from analogs)
SRT1720 C₂₅H₂₃N₇OS Quinoxaline-2-carboxamide, piperazinylmethyl SIRT1 agonist, mitochondrial biogenesis
T9999 (Sirtuin Modulator 2) C₂₀H₁₆N₄O₂S 2-Methoxybenzamide Sirtuin modulator, anti-diabetic, anti-inflammatory
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin derivatives C₁₇H₁₀N₂O₂S Coumarin-2-one core Anti-B19V parvovirus activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ N,O-bidentate directing group Metal-catalyzed C–H bond functionalization

Key Structural and Functional Differences

In contrast, SRT1720’s quinoxaline-2-carboxamide substituent facilitates SIRT1 activation via NAD⁺-dependent deacetylation . T9999’s 2-methoxybenzamide group, with electron-donating methoxy substitution, shows broader anti-inflammatory and anti-diabetic effects compared to nitro or quinoxaline groups .

Biological Activity: SRT1720 induces mitochondrial biogenesis via SIRT1 activation, rescuing mitochondrial function post-oxidant injury . Coumarin-imidazo[2,1-b]thiazole hybrids (e.g., compound 1a in ) inhibit B19V replication but exhibit cytotoxicity at higher concentrations. The absence of a benzamide group in these derivatives limits direct comparison but underscores the imidazo[2,1-b]thiazole core’s versatility .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , involving amide coupling between 3-methylimidazo[2,1-b]thiazole-phenyl intermediates and nitrobenzoyl chloride .

Pharmacokinetic and Mechanistic Insights

  • SRT1720 ’s piperazinylmethyl group enhances solubility and bioavailability, critical for its in vivo efficacy . The nitro group in the target compound may reduce solubility but improve membrane permeability.
  • T9999 ’s methoxy group balances lipophilicity and metabolic stability, whereas the nitro group could increase metabolic clearance via reduction pathways .

Biological Activity

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that integrates an imidazo-thiazole moiety with a nitrobenzamide group. This unique combination may contribute to its diverse biological activities.

The precise mechanisms of action for this compound are not fully elucidated; however, thiazole derivatives are known to interact with various biochemical pathways. The following aspects are noteworthy:

  • Target Interactions : The specific molecular targets remain unidentified, but thiazole compounds typically exhibit interactions with enzymes and receptors involved in cellular signaling pathways.
  • Biochemical Pathways : Thiazole derivatives have been reported to influence pathways related to cell proliferation, apoptosis, and inflammation .

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in tumor cells through:

  • Cell Cycle Arrest : Compounds in this class often cause cell cycle disruption, leading to increased apoptosis rates in cancer cells.
  • Inhibition of Tumor Growth : In vitro studies suggest significant inhibition of tumor cell proliferation .

Antimicrobial Activity

Thiazole derivatives have demonstrated potential antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of similar thiazole compounds:

  • Cytotoxicity Assay : A study evaluating the cytotoxic effects of various thiazole derivatives showed that those with similar structures to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines .
  • Antimicrobial Testing : Another investigation reported that thiazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a possible application in treating infections .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in tumor cells
AntimicrobialInhibits growth of specific bacteria
Cell Cycle ArrestDisruption of normal cell cycle progression

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of α-haloketone and thioamide precursors to form the imidazo[2,1-b]thiazole core.
  • Step 2 : Coupling the core with 2-nitrobenzamide via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
  • Optimization : Use polar aprotic solvents (DMF, DMSO) with catalysts (e.g., Pd(PPh₃)₄), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable under inert atmospheres (N₂/Ar) at 80–100°C .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Techniques :

  • NMR (¹H/¹³C): Assign protons and carbons in the imidazothiazole and nitrobenzamide moieties (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 407.1).
  • X-ray Crystallography : Resolve bond angles and spatial arrangement, particularly for nitro group orientation and planarity of the aromatic system .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Assays :

  • Antiproliferative Activity : MTT assay across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (48–72 hr exposure).
  • Apoptosis Induction : Caspase-3/7 activation assays (luminescence-based) and Annexin V/PI flow cytometry.
  • Enzyme Inhibition : Fluorometric assays for sirtuin (e.g., SIRT1) or kinase activity, comparing to positive controls (e.g., SRT1720 for SIRT1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different cell lines?

  • Approach :

  • Variable Control : Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Metabolic Stability : Assess compound degradation via LC-MS in cell media over 24 hr.
  • Target Validation : Use siRNA knockdown of putative targets (e.g., SIRT1) to confirm mechanism-specific effects. Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes .

Q. What experimental strategies elucidate the mechanism of action in modulating sirtuin activity?

  • Methods :

  • Kinetic Studies : Measure NAD⁺-dependent deacetylase activity of SIRT1 using fluorescent substrates (e.g., Ac-p53 peptide).
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding interactions with SIRT1’s catalytic domain.
  • Cellular Localization : Confocal microscopy with fluorescently tagged compound to verify mitochondrial/nuclear targeting, as seen in SRT1720 analogs .

Q. What structural modifications improve aqueous solubility without compromising bioactivity?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains cleaved in vivo.
  • Co-solvent Systems : Test formulations with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles.
  • SAR Studies : Replace nitro with sulfonamide or carboxylate groups; monitor solubility (HPLC) and IC₅₀ shifts (<10% loss in potency preferred) .

Q. How can in vivo pharmacokinetic parameters be optimized for neurological applications?

  • Considerations :

  • BBB Penetration : LogP <3 and molecular weight <450 Da enhance permeability. Use in silico predictors (e.g., SwissADME).
  • Metabolic Stability : Conduct liver microsome assays (human/rodent) to identify major metabolites.
  • Dosing Regimen : Subcutaneous or intraperitoneal administration in rodent models, with plasma half-life extension via sustained-release formulations .

Data Contradiction Analysis

Q. How should conflicting data on mitochondrial biogenesis induction be addressed?

  • Resolution Steps :

  • Dose-Response Curves : Verify activity across 0.1–10 μM range (SRT1720 analogs show EC₅₀ ~0.16 μM for SIRT1) .
  • Cell-Type Specificity : Compare primary cells vs. immortalized lines (e.g., renal proximal tubule cells vs. HeLa).
  • Assay Interference : Rule out off-target effects (e.g., AMPK activation) via phospho-AMPK Western blotting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.